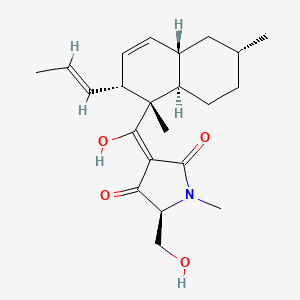

Karavilagenin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Karavilagenin D has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of cucurbitane-type triterpenes.

Biology: Investigated for its role in inhibiting tumor promotion and its cytotoxic effects on cancer cells.

Medicine: Explored for its potential in cancer chemoprevention and as an anti-inflammatory agent.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mécanisme D'action

Target of Action

Karavilagenin D, a cucurbitane-type triterpene isolated from Japanese bitter melon leaves, is a potential tumor-promoting inhibitor . It exhibits inhibitory effects on skin-tumor promotion in an in vivo two-stage mouse skin carcinogenesis test . Therefore, its primary targets are likely to be components of the cellular pathways involved in tumor promotion and progression.

Mode of Action

It is known to exhibit its anti-tumor effects by inhibiting the promotion of tumors . This suggests that it may interact with its targets, possibly certain proteins or enzymes involved in cell proliferation and tumor growth, leading to changes that inhibit these processes.

Pharmacokinetics

In silico methods have been used to investigate the admet profile of bioactive compounds of momordica charantia, which includes this compound . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The primary result of this compound’s action is its potential inhibitory effect on tumor promotion . This suggests that it may lead to molecular and cellular effects that suppress the growth and proliferation of tumor cells.

Analyse Biochimique

Biochemical Properties

Karavilagenin D interacts with various biomolecules, contributing to its biochemical properties. It is a cucurbitane-type triterpene , a class of compounds known for their diverse biological activities

Cellular Effects

This compound has been reported to have inhibitory effects on tumor promotion This suggests that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Karavilagenin D is typically isolated from natural sources rather than synthesized in a laboratory setting. The primary source is the dried fruit of Momordica charantia, where it is extracted using methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Momordica charantia. The process includes:

- Harvesting and drying the fruit.

- Grinding the dried fruit into a fine powder.

- Extracting the powder with methanol.

- Purifying the extract using chromatographic methods such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions: Karavilagenin D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Comparaison Avec Des Composés Similaires

Karavilagenin A, B, and C: Other cucurbitane-type triterpenes isolated from .

Karavilosides I, II, III, IV, and V: Glycosides related to Karavilagenin D, also isolated from Momordica charantia.

Uniqueness: this compound is unique due to its specific structure and potent biological activities. Unlike other similar compounds, it has shown significant potential as a tumor-promoting inhibitor and has been extensively studied for its anti-cancer properties .

Propriétés

IUPAC Name |

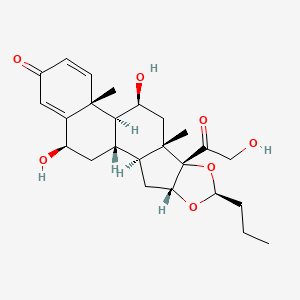

(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-23,31,33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,27-,28+,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJVAMKVNDHSSR-DLGSBZDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2S,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570546.png)

![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)

![[(8R,9S,10R,13S,14S,17S)-7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B570550.png)

![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)